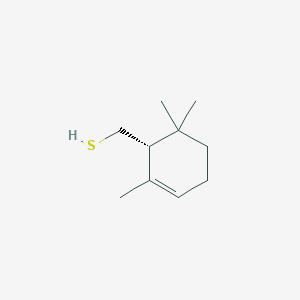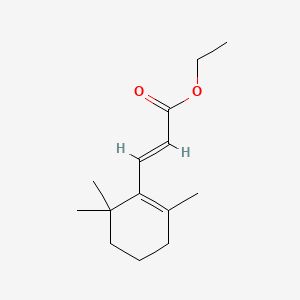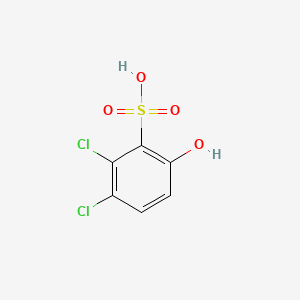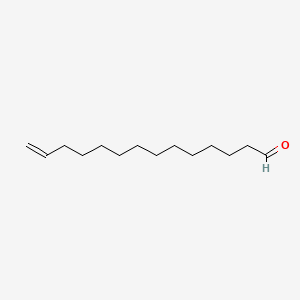
Tetradec-13-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-13-enal, also known as 13-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond located at the 13th carbon atom. This compound is notable for its presence in various natural sources and its applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradec-13-enal can be synthesized through several methods. One common synthetic route involves the oxidation of tetradec-13-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. Catalysts such as rhodium complexes are commonly used to facilitate this reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tetradec-13-enoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: Tetradec-13-enoic acid
Reduction: Tetradec-13-en-1-ol
Substitution: Secondary alcohols
Applications De Recherche Scientifique
Tetradec-13-enal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetradec-13-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Tetradec-11-enal: Another long-chain aldehyde with a double bond at the 11th carbon atom.
Tetradec-13-en-1-ol: The corresponding alcohol of tetradec-13-enal.
Tetradec-13-enoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its role as a pheromone component in insect communication further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
85896-31-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradec-13-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2 |
Clé InChI |
ZVJRAGVPKPPDKE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





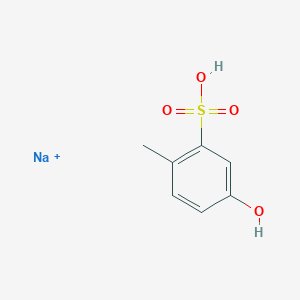
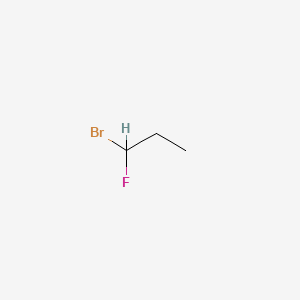
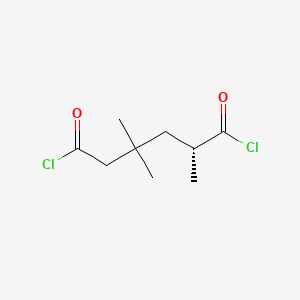

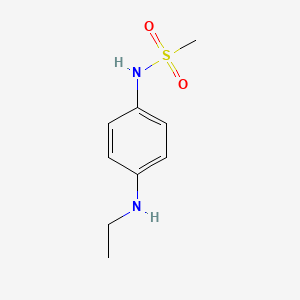
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
